Veratramine

Description

This compound has been reported in Veratrum dahuricum, Veratrum grandiflorum, and other organisms with data available.

This compound is a hypotensive alkaloid isolated from the rhizomes of Veratrum.

structure

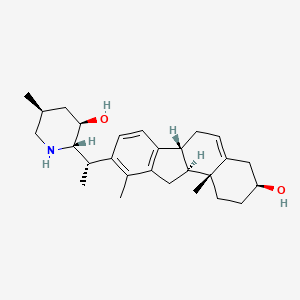

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3/t15-,17-,19-,22-,24-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALFODICFSIXPO-KFKQDBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871534 | |

| Record name | Veratramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Veratramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN METHANOL, ALC, SOL IN BENZENE, CHLOROFORM, DIL ACID; INSOL IN DIL ALKALI | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, NEEDLES | |

CAS No. |

60-70-8 | |

| Record name | Veratramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERATRAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VERATRAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Veratramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK363YG315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 209.5-210.5 °C /HYDRATE/ | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Veratramine's Mechanism of Action in Neuronal Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of veratramine's mechanism of action in neuronal signaling. This compound, a steroidal alkaloid found in plants of the Veratrum genus, exhibits a complex pharmacological profile, interacting with multiple targets within the central and peripheral nervous systems. This document synthesizes key findings on its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanisms of Action in Neuronal Signaling

This compound's influence on neuronal function is multifaceted, primarily attributed to its interaction with the Hedgehog signaling pathway, the SIGMAR1-NMDAR pathway, voltage-gated sodium channels, and the serotonergic system. Emerging evidence, largely from studies of the related compound veratridine, also suggests potential modulatory effects on voltage-gated potassium and calcium channels.

Inhibition of the Hedgehog Signaling Pathway

This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and is implicated in cell proliferation and differentiation.[3][4] Aberrant Hh signaling is a hallmark of several cancers, making its inhibitors, like this compound, subjects of interest in oncology research.[5]

The canonical Hh pathway involves the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of target genes.

This compound is thought to exert its inhibitory effect by directly or indirectly modulating the activity of SMO, preventing the downstream activation of Gli. This leads to a downregulation of Hh target gene expression.

Modulation of the SIGMAR1-NMDAR Pathway

Recent studies have highlighted this compound's role in alleviating neuropathic pain through its interaction with the Sigma-1 receptor (SIGMAR1) and the N-methyl-D-aspartate receptor (NMDAR). SIGMAR1 is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and interacts with various ion channels and receptors.

The proposed mechanism suggests that in pathological states like diabetic peripheral neuropathy, SIGMAR1 stabilizes the intracellular Ca2+-CaMKII (Calcium/calmodulin-dependent protein kinase II) complex. This reduces the availability of free CaMKII, which normally inhibits NMDAR activity. The resulting increase in NMDAR activity leads to excessive calcium influx and neuronal hyperexcitability, contributing to pain.

This compound is thought to inhibit SIGMAR1 activity. This destabilizes the Ca2+-CaMKII complex, increasing the pool of free CaMKII. Elevated free CaMKII can then bind to and inhibit the NMDAR, reducing calcium influx and dampening neuronal excitability, thereby producing an analgesic effect.

Antagonism of Voltage-Gated Sodium Channels

This compound is known to be an antagonist of voltage-gated sodium channels (VGSCs). It is reported to block Na+ channels and antagonize the channel-gating mechanism of other ceveratrum alkaloids. By blocking sodium channels, this compound can reduce the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby decreasing neuronal excitability.

The related compound, veratridine, is a well-characterized VGSC activator that causes persistent activation by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. While this compound's effect is antagonistic, its shared origin with veratridine suggests a common binding site or mechanism of interaction with the sodium channel protein.

Agonism of the Serotonergic System

This compound exhibits serotonin (5-HT) agonist activity, appearing to act on presynaptic 5-HT neurons. This action is associated with an excitatory effect on the central nervous system, producing a "5-HT syndrome" in mice, characterized by tremors, myoclonus, and other behavioral changes.

Experimental evidence suggests that this compound is both a releaser and a competitive inhibitor of 5-HT uptake. The this compound-evoked release of 5-HT from cortical slices has been shown to be calcium-independent and persistent. This dual action on serotonin release and reuptake leads to an overall increase in serotonergic neurotransmission.

Putative Effects on Voltage-Gated Potassium and Calcium Channels

Direct evidence for this compound's effects on voltage-gated potassium (K+) and calcium (Ca2+) channels is limited. However, studies on the closely related alkaloid, veratridine, provide some insights. Veratridine has been shown to block voltage-gated K+ currents, which would lead to a prolongation of the action potential.

Regarding calcium channels, veratridine's primary effect is to cause persistent activation of sodium channels, leading to membrane depolarization. This sustained depolarization can then secondarily activate voltage-gated calcium channels, leading to an influx of Ca2+. The specific subtypes of calcium channels involved in this veratridine-induced calcium influx are still under investigation. Given the structural similarity between this compound and veratridine, it is plausible that this compound may also have some, perhaps more subtle, effects on these channels, although further research is needed to confirm this.

Quantitative Data

Quantitative data on the binding affinities and functional potencies of this compound at its various neuronal targets are sparse in the published literature. The available data are summarized below.

| Parameter | Value | Species/System | Target/Effect |

| LD50 (intragastric) | 15.9 mg/kg | Kunming mice | Acute toxicity |

| Binding Energy (Molecular Docking) | -3.6 kcal/mol | In silico | SIGMAR1 |

| Binding Energy (Molecular Docking) | -12.8 kcal/mol | In silico | Sonic Hedgehog (Shh) |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to investigate the mechanism of action of this compound.

Immunoblotting for Hedgehog Pathway Inhibition

This protocol is used to assess the effect of this compound on the protein expression levels of key components of the Hedgehog signaling pathway, such as Gli1.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., NSCLC cell lines A549, NCI-H358, or NCI-H1299) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Gli1) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation for SIGMAR1-NMDAR Interaction

This protocol is used to determine if this compound modulates the interaction between SIGMAR1 and NMDAR.

-

Tissue/Cell Preparation and Lysis: Homogenize tissue samples (e.g., spinal cord) or cultured cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-SIGMAR1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the "prey" protein (e.g., anti-NMDAR).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to study the effects of this compound on the electrical properties of neurons, including ion channel currents and action potential firing.

-

Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing the neurons of interest (e.g., hippocampal CA1 pyramidal neurons).

-

Recording Setup: Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

-

Pipette Fabrication and Filling: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

-

Giga-seal Formation: Under visual control, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Data Acquisition: In voltage-clamp mode, apply voltage steps to elicit and record specific ion channel currents (e.g., sodium, potassium currents). In current-clamp mode, inject current steps to evoke and record action potentials.

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with aCSF containing this compound at the desired concentration and record the changes in currents or firing patterns.

-

Washout: Perfuse with control aCSF to determine the reversibility of the drug's effects.

Summary and Future Directions

This compound is a pharmacologically active natural product with a complex mechanism of action in the nervous system. Its ability to inhibit the Hedgehog signaling pathway and modulate the SIGMAR1-NMDAR pathway presents opportunities for therapeutic development in oncology and pain management. Furthermore, its interactions with voltage-gated sodium channels and the serotonergic system contribute to its overall neuroactive profile.

Despite these advances, there are notable gaps in our understanding of this compound's pharmacology. A critical area for future research is the acquisition of quantitative binding and functional data (e.g., Ki, Kd, IC50, EC50 values) for its primary targets. Additionally, direct investigation into the effects of this compound on voltage-gated potassium and calcium channels is needed to provide a more complete picture of its impact on neuronal excitability. Finally, quantitative analysis of its effects on neuronal firing patterns will be crucial for linking its molecular actions to its physiological and behavioral outcomes. A deeper understanding of these aspects will be essential for the rational design and development of this compound-based therapeutics.

References

- 1. agscientific.com [agscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The C-nor-D-homosteroidal Skeleton of Veratramine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the C-nor-D-homosteroidal skeleton inherent to Veratramine, a steroidal alkaloid of significant interest in medicinal chemistry and drug development. This document details the compound's structural characteristics, spectroscopic data, isolation and synthetic methodologies, and its mechanism of action as a modulator of critical signaling pathways.

Core Structure and Physicochemical Properties

This compound is a naturally occurring steroidal alkaloid characterized by a unique C-nor-D-homo steroid skeleton.[1] This structural motif deviates from the typical steroid framework through the contraction of the C-ring to a five-membered ring and the expansion of the D-ring to a six-membered ring.[2][3] this compound is classified as a this compound-type alkaloid, which is distinguished by an aromatized D-ring and the absence of a tetrahydrofuran E-ring that is present in jervanine-type alkaloids like cyclopamine.[4]

This compound is found in various plants of the Veratrum genus, such as Veratrum californicum, Veratrum nigrum, and Veratrum parviflorum.[5] It is a lipid-soluble compound with potential therapeutic applications, including antihypertensive and anticancer activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₉NO₂ | |

| Molecular Weight | 409.61 g/mol | |

| CAS Number | 60-70-8 | |

| Melting Point | 206-208°C | |

| Appearance | White to off-white powder/crystals | |

| Solubility | Soluble in Ethanol and Methanol | |

| Purity (commercially available) | ≥98% |

Data Presentation: Spectroscopic and Quantitative Data

The structural elucidation and quantification of this compound rely on various analytical techniques. Below is a summary of key quantitative data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for key protons. | |

| ¹³C NMR | Chemical shifts (ppm) for the 27 carbon atoms of the skeleton. | |

| Mass Spectrometry (ESI-MS/MS) | Protonated molecule [M+H]⁺ at m/z 410.3141. Key fragment ions at m/z 392, 375, and 295, with the ion at m/z 295 resulting from the loss of the piperidine ring moiety. |

Table 3: Quantitative Data from Isolation and Analysis

| Method | Matrix | Yield/Concentration | Purity | Reference |

| Reflux with 60% ethanol | Veratrum spp. rhizomes (5 kg) | 21 g | 97% | |

| Soxhlet extraction with benzene | Veratrum californicum dried roots (1 kg) | - | - | |

| HPLC-ELSD | Veratrum nigrum | Linear range: 0.36-3.6 µg | - | |

| LC-MS/MS | Rat Plasma | LLOQ: 0.745 ng/mL | - | |

| LC-MS/MS | Veratrum species | µg/g to mg/g range | - |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation of this compound from Veratrum Species

The following protocol is a composite of established methods for the extraction and purification of this compound from Veratrum rhizomes.

Protocol 1: Extraction and Purification of this compound

-

Extraction:

-

Pulverize dried Veratrum rhizomes.

-

Perform reflux extraction with 60-90% ethanol (1:10 to 1:15 w/v) for 1-3 hours.

-

Alternatively, use Soxhlet extraction with benzene for exhaustive extraction.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

-

Purification using Macroporous Resin:

-

Dilute the crude extract with water.

-

Load the diluted extract onto a pre-treated macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the alkaloids with 70-90% ethanol.

-

Concentrate the eluate to obtain a crude alkaloid mixture.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column with petroleum ether.

-

Dissolve the crude alkaloid mixture in a minimal amount of chloroform and mix with a small amount of silica gel.

-

After drying, load the sample onto the column.

-

Elute the column with a gradient of petroleum ether:ethyl acetate.

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing pure this compound.

-

-

Recrystallization:

-

Evaporate the solvent from the combined pure fractions.

-

Dissolve the residue in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then refrigerate to induce crystallization.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

-

Total Synthesis of this compound

The total synthesis of this compound is a complex process. A convergent approach has been described, which is outlined below in a generalized workflow.

Protocol 2: General Workflow for this compound Total Synthesis

-

Synthesis of the A/B/C/D Ring System (C-nor-D-homo steroid core):

-

This often starts from a known steroid precursor like dehydro-epi-androsterone (DHEA).

-

Key steps involve a biomimetic rearrangement to form the characteristic C-nor-D-homo steroid core.

-

-

Synthesis of the Piperidine F-ring Moiety:

-

This is typically synthesized separately, starting from a suitable chiral precursor.

-

-

Coupling and Cyclization:

-

The two fragments are coupled together.

-

A reductive coupling and cyclization sequence is then employed to form the F-ring and complete the this compound skeleton.

-

-

Purification:

-

The final product is purified using chromatographic techniques.

-

Hedgehog Signaling Pathway Inhibition Assay

The Shh-Light II cell line is a valuable tool for quantifying the inhibition of the Hedgehog signaling pathway.

Protocol 3: Shh-Light II Luciferase Reporter Assay

-

Cell Culture:

-

Culture Shh-Light II cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates and allow them to become confluent.

-

Induce the Hedgehog pathway using a Smoothened (SMO) agonist like SAG or with Shh-conditioned medium.

-

Treat the cells with varying concentrations of this compound.

-

After a suitable incubation period (e.g., 48 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

-

Calculate the IC₅₀ value for this compound to determine its potency as a Hedgehog pathway inhibitor.

-

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Inhibition by this compound

This compound inhibits the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers. The key target of this compound in this pathway is the Smoothened (SMO) receptor.

Caption: Hedgehog signaling pathway in the "Off" state (no ligand).

In the absence of the Hedgehog (Hh) ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) receptor. This allows for the sequestration and processing of the GLI transcription factors into their repressor forms (GLI-R), which then translocate to the nucleus and repress the transcription of target genes.

Caption: Hedgehog pathway activation and its inhibition by this compound.

Upon binding of the Hh ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO leads to the release and activation of GLI transcription factors (GLI-A), which then enter the nucleus and activate target gene expression. This compound exerts its inhibitory effect by directly targeting and inhibiting SMO, thus blocking the downstream signaling cascade even in the presence of the Hh ligand.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.

Caption: Workflow for the isolation of this compound.

References

- 1. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and identification of steroidal alkaloids in the Chinese herb Veratrum nigrum L. by high-performance liquid chromatography/electrospray ionization with multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of Veratrum alkaloids - UBC Library Open Collections [open.library.ubc.ca]

An In-depth Technical Guide on the Biological Activities of Veratramine and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its related steroidal alkaloids, such as jervine and cyclopamine, are naturally occurring compounds found predominantly in plants of the Veratrum genus. These molecules have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative biological data, and key experimental protocols associated with this compound and its analogues. The primary activities discussed include the inhibition of the Hedgehog signaling pathway, relevant to oncology; modulation of ion channels, impacting cardiovascular and neurological systems; and analgesic effects mediated through the SIGMAR1-NMDAR pathway. This document synthesizes current literature to serve as a resource for professionals engaged in pharmacology and therapeutic development.

Core Mechanisms of Action

This compound and its related alkaloids exert their effects through multiple molecular targets and signaling pathways. The most well-documented of these are the inhibition of the Hedgehog pathway, modulation of sodium channels, and interaction with serotonin and sigma receptors.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer.[1] this compound, jervine, and cyclopamine are potent inhibitors of this pathway.[2][3] They act by binding directly to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a core component of the Hh pathway.[3][4] In the canonical "off" state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is lifted, allowing SMO to signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes. By inhibiting SMO, these alkaloids lock the pathway in the "off" state, preventing tumor cell proliferation, migration, and survival in Hh-dependent cancers. This makes them promising candidates for anticancer therapies.

Anticancer Activity via Other Pathways

Beyond Hedgehog signaling, this compound exhibits anticancer effects through other mechanisms. In hepatocellular carcinoma and prostate cancer cells, it can induce autophagy-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, this compound has been shown to cause DNA damage and induce G0/G1 phase cell cycle arrest in prostate cancer cells through the ATM/ATR and Akt pathways.

Cardiovascular and Neuromodulatory Effects

Veratrum alkaloids are known for their potent effects on the cardiovascular and nervous systems. This compound can cause hypotension and bradycardia. This is primarily attributed to its ability to block voltage-gated sodium channels. By antagonizing the Na+ channel-gating mechanism, it can lead to a reflective inhibition of the vasomotor center.

In the central nervous system, this compound has been shown to act as a serotonin (5-HT) agonist, leading to behaviors associated with serotonergic hyperfunction in mice. More recently, its analgesic properties have been linked to the inhibition of the Sigma-1 Receptor (SIGMAR1) and the N-methyl-D-aspartate receptor (NMDAR) pathway, which plays a key role in dampening the neuronal hyperexcitability associated with neuropathic pain.

References

Veratramine: A Technical Guide to its Role as a Hedgehog Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Veratramine, a naturally occurring steroidal alkaloid, and its function as an inhibitor of the Hedgehog (Hh) signaling pathway. It consolidates current research on its mechanism of action, presents available quantitative data, and offers detailed protocols for key experimental assays relevant to its study.

The Hedgehog Signaling Pathway: A Core Developmental and Oncogenic Axis

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1][2] While largely quiescent in adult tissues, aberrant reactivation of this pathway is implicated in the initiation and progression of numerous cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain lung cancers.[3][4][5]

The canonical pathway is mediated by three key components: the twelve-pass transmembrane receptor Patched (PTCH1), the seven-pass transmembrane G protein-coupled receptor-like protein Smoothened (SMO), and the glioma-associated oncogene (GLI) family of zinc-finger transcription factors.

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium. This leads to the proteolytic cleavage of GLI proteins (GLI2/3) into their repressor forms, which translocate to the nucleus and keep Hh target gene expression silenced. Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is lifted. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents GLI cleavage. Full-length, activator forms of GLI proteins (GLI1/2) accumulate, enter the nucleus, and activate the transcription of Hh target genes, such as PTCH1 and GLI1 itself, as well as genes involved in cell cycle progression and survival like Cyclin D1 and BCL2.

This compound: A Steroidal Alkaloid Inhibitor of Hedgehog Signaling

This compound is a natural steroidal alkaloid found in plants of the Veratrum genus, such as the corn lily (Veratrum californicum). It is structurally related to cyclopamine, the first and most well-characterized natural inhibitor of the Hh pathway. Due to this structural similarity and the critical role of Hh signaling in cancer, this compound has been investigated as a potential anti-neoplastic agent.

Mechanism of Action

This compound is understood to function by antagonizing the SMO protein. By binding directly to the seven-transmembrane bundle of SMO, it prevents the conformational change required for its activation, even after Hh ligand has bound to PTCH1. This action effectively locks the pathway in an "OFF" state, preventing the activation of GLI transcription factors and the expression of downstream target genes.

Recent studies in non-small cell lung cancer (NSCLC) cells have shown that treatment with this compound leads to a significant downregulation in the protein expression of SMO, Shh, and GLI1. This suggests that this compound not only inhibits SMO function but may also affect the expression levels of key pathway components.

It is important to note that while the primary mechanism is considered SMO inhibition, some studies have produced conflicting results. One report indicated that this compound did not inhibit Hh signaling in the same manner as cyclopamine, while another found it did not enhance Hh inhibition when combined with cyclopamine in a specific cell-based assay. These discrepancies highlight the need for further research to fully elucidate its precise binding site and mechanism across different biological contexts.

Quantitative Data

Quantitative data on this compound's direct inhibitory potency (e.g., IC50) against the Hedgehog pathway is limited in publicly available literature. Most studies focus on its downstream effects on cell viability and protein expression at specific concentrations.

| Cell Line(s) | Assay Type | Concentration(s) Used | Key Findings | Reference(s) |

| NSCLC (A549, H1299, H358) | CCK-8 Cell Viability | 0-40 µM | Dose-dependent reduction in cell viability. | |

| NSCLC (A549, H1299, H358) | Immunoblotting | 20 µM | Significant decrease in SMO, Shh, and GLI1 protein expression. | |

| Human Hepatocellular Carcinoma (HepG2) | Autophagy/Apoptosis | 19.81 µM | Induced autophagy-mediated apoptosis via inhibition of PI3K/Akt/mTOR signaling. | |

| Shh-Light II (NIH/3T3 reporter cells) | Luciferase Reporter | 0.2 µM | Did not inhibit Hh signaling in this specific assay context. | |

| NIH/3T3 cells | Hh Pathway Inhibition | Not specified | Found to significantly inhibit the hedgehog signaling pathway. |

Key Experimental Protocols

This section provides detailed methodologies for assays commonly used to evaluate the activity of Hedgehog pathway inhibitors like this compound.

Hh Pathway Activity: Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of GLI transcription factors, providing a direct readout of pathway activation or inhibition. It typically utilizes a cell line, such as Shh-Light II (which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization), to assess pathway activity.

Protocol:

-

Cell Seeding: Seed Shh-Light II or a similar GLI-reporter cell line into a 96-well white, clear-bottom plate at a density that will ensure confluency at the time of treatment (e.g., 25,000 cells/well). Culture in complete medium (e.g., DMEM with 10% calf serum).

-

Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for 2-4 days, or until the cell monolayer is fully confluent.

-

Starvation: Carefully replace the culture medium with a low-serum medium (e.g., DMEM with 0.5% calf serum). This step reduces basal pathway activity.

-

Treatment: Add the pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule agonist like SAG) and/or the inhibitor (this compound) diluted in the low-serum medium. Include controls for vehicle and agonist-only.

-

Incubation: Incubate the plate for an additional 24 to 30 hours at 37°C.

-

Cell Lysis: Remove the medium and lyse the cells by adding 20-25 µL of 1X Passive Lysis Buffer to each well.

-

Luminometry: Transfer 5-20 µL of the cell lysate to an opaque luminometer-compatible plate. Use a dual-luciferase assay system (e.g., from Promega) according to the manufacturer's instructions, sequentially measuring firefly and then Renilla luciferase activity.

-

Data Analysis: For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency. Determine the percentage of inhibition by comparing the normalized signal from this compound-treated wells to the agonist-only control.

Cell Viability: MTT/MTS Assay

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound like this compound.

Protocol (MTT Assay):

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired exposure period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protein Expression: Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins (e.g., SMO, GLI1) within a cell lysate, providing direct evidence of the pathway's modulation.

Protocol:

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMO, anti-GLI1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising natural product that demonstrates inhibitory activity against the Hedgehog signaling pathway, primarily through the antagonism of the SMO protein. Its ability to suppress cancer cell growth, particularly in models of non-small cell lung cancer, warrants further investigation.

However, for its progression as a therapeutic candidate, several areas require deeper exploration. Future research should focus on:

-

Definitive Mechanism: Elucidating the precise binding site of this compound on SMO and resolving the conflicting reports on its inhibitory profile.

-

Quantitative Potency: Systematically determining the IC50 values of this compound for Hh pathway inhibition across a panel of cancer cell lines.

-

In Vivo Efficacy: Evaluating its anti-tumor effects in preclinical animal models to assess its therapeutic potential and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR): Synthesizing and testing this compound analogs to potentially improve potency, selectivity, and drug-like properties, similar to the development trajectory of cyclopamine derivatives like Vismodegib.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Native V. californicum Alkaloid Combinations Induce Differential Inhibition of Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Veratramine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratramine is a steroidal alkaloid found in various species of the genus Veratrum, commonly known as false hellebore or corn lily.[1][2] This naturally occurring compound has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an inhibitor of critical cellular signaling pathways implicated in cancer and other diseases.[1][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols, and a summary of its known mechanisms of action, with a focus on the Hedgehog and PI3K/AKT signaling pathways.

Historical Discovery

The investigation of alkaloids from Veratrum species dates back to the 19th century, with the isolation of "veratrine" by German pharmacist Wilhelm Meissner in 1819 from the seeds of Schoenocaulon officinale.[4] However, the specific isolation and characterization of this compound occurred much later. Keeler and Binns were among the first to isolate this compound from Veratrum californicum. Their research also revealed the teratogenic effects of this compound, noting that it caused limb deformities in sheep, distinct from the cyclopia-inducing effects of another Veratrum alkaloid, cyclopamine. These early findings laid the groundwork for future investigations into the unique biological properties of this compound.

Isolation of this compound from Veratrum Species

The isolation of this compound from Veratrum plant material, typically the roots and rhizomes where it is most concentrated, involves a multi-step process of extraction, purification, and crystallization. The following protocols are based on established methodologies.

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Alkaloids

This protocol describes the initial extraction of total alkaloids from dried and pulverized Veratrum rhizomes.

-

Extraction:

-

Weigh the desired amount of pulverized Veratrum rhizomes.

-

Transfer the plant material to a suitable flask for reflux extraction.

-

Add 60-90% ethanol to the flask (a common ratio is 1:10 to 1:15 w/v of plant material to solvent).

-

Heat the mixture to reflux and maintain for 1-3 hours. For exhaustive extraction, this step can be repeated three times with fresh solvent.

-

After refluxing, allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Combine the ethanol extracts and concentrate them using a rotary evaporator until the ethanol is removed, resulting in a concentrated aqueous extract.

-

-

Macroporous Resin Enrichment:

-

Dilute the concentrated aqueous extract with deionized water.

-

Load the diluted extract onto a pre-conditioned macroporous adsorption resin column (e.g., Amberlite® XAD series or similar).

-

Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

-

Elute the alkaloids from the resin using 70-90% ethanol.

-

Collect the ethanol eluate, which is now enriched with total alkaloids.

-

Concentrate the eluate using a rotary evaporator to obtain the crude alkaloid extract.

-

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the separation of this compound from the crude alkaloid extract.

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent such as petroleum ether.

-

Carefully pour the slurry into a glass column, avoiding the formation of air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

Equilibrate the column by running the non-polar solvent through it until the column bed is stable. Do not let the column run dry.

-

-

Sample Loading and Elution:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Begin elution with a gradient of increasing polarity, for example, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

-

Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate) and visualize the spots under a UV lamp or with a staining reagent.

-

Combine the fractions that contain pure this compound, as determined by TLC analysis.

-

Protocol 3: Recrystallization of this compound

This final step is to obtain high-purity crystalline this compound.

-

Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

-

Dissolve the purified this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold methanol.

-

Dry the crystals under a vacuum to obtain pure this compound.

Data Presentation: Yield and Purity of this compound

The following table summarizes quantitative data from a representative isolation of this compound.

| Plant Material | Extraction Method | Purification Method | Yield of this compound | Purity of this compound | Reference |

| Veratrum spp. rhizomes (5 kg) | Reflux with 60% ethanol | Macroporous resin & Silica gel column chromatography (petroleum ether:ethyl acetate gradient) | 21 g | 97% | CN101565445A |

| Veratrum californicum dried roots (1 kg) | Soxhlet extraction with benzene | Silica gel chromatography | Not specified for this compound; 2.34 g of cyclopamine (a related alkaloid) | >99% (for cyclopamine) | Gaffield et al., 2008 |

| Veratrum album roots and rootstock | Liquid-liquid extraction | HPLC-MS/MS | Concentrations varied, with lower levels of this compound compared to other alkaloids like protoveratrine A. | N/A (quantification study) | Hickel et al., 2023 |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its inhibitory effects on the Hedgehog and PI3K/AKT signaling pathways being of particular interest in cancer research.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. This compound has been shown to significantly inhibit this pathway. The canonical Hh pathway involves the ligand (e.g., Sonic hedgehog, Shh) binding to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream cascade leading to the activation of Gli transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation and survival. This compound is thought to exert its inhibitory effect by modulating the activity of key components within this pathway, leading to the downregulation of Gli1 expression.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Suppression of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. This compound has been demonstrated to suppress this pathway. Upon activation by growth factors, PI3K phosphorylates and activates AKT. Activated AKT, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis and cell growth. This compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K, Akt, and mTOR, thereby inhibiting the pathway and inducing autophagic cell death in cancer cells.

Caption: Suppression of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow: From Plant to Pure Compound

The overall process of obtaining pure this compound from Veratrum species can be visualized as a sequential workflow.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound, a steroidal alkaloid from Veratrum species, continues to be a molecule of significant scientific interest. Its well-documented inhibitory effects on the Hedgehog and PI3K/AKT signaling pathways highlight its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and data presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating natural product. Further investigation into its precise molecular interactions and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

The Structural Elucidation of Veratramine and Its Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid isolated from plants of the Veratrum genus, has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of the Hedgehog signaling pathway, a critical regulator in embryonic development and carcinogenesis.[1][2][3] The complex stereochemistry of this compound and its isomers presents a formidable challenge in its structural elucidation and synthesis. This technical guide provides a comprehensive overview of the core methodologies and key experimental data that have been instrumental in deciphering the intricate three-dimensional architecture of this compound and its stereoisomers. We will delve into the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and the definitive role of single-crystal X-ray crystallography. This guide aims to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing logical workflows for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound (C₂₇H₃₉NO₂) is a C-nor-D-homo steroidal alkaloid characterized by a hexacyclic ring system.[4] Its structural framework is closely related to other biologically active Veratrum alkaloids like jervine and cyclopamine.[5] The correct assignment of its molecular structure, including the relative and absolute stereochemistry of its multiple chiral centers, is paramount for understanding its mechanism of action and for the rational design of novel therapeutic agents. The structural elucidation of this compound has been a journey marked by the evolution of analytical techniques, from classical chemical degradation methods to modern spectroscopic and crystallographic analyses.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in determining the complex carbocyclic framework and the relative stereochemistry of this compound. Both ¹H and ¹³C NMR, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, have enabled the assignment of all proton and carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 37.9 | 1.65 (m), 1.05 (m) |

| 2 | 31.8 | 1.85 (m), 1.55 (m) |

| 3 | 71.5 | 3.52 (m) |

| 4 | 42.3 | 2.25 (m), 2.20 (m) |

| 5 | 141.0 | 5.35 (br s) |

| 6 | 121.5 | - |

| 7 | 32.0 | 1.95 (m), 1.75 (m) |

| 8 | 31.5 | 1.50 (m) |

| 9 | 50.5 | 2.05 (m) |

| 10 | 36.8 | - |

| 11 | 21.2 | 1.70 (m), 1.60 (m) |

| 12 | 129.8 | 7.00 (d, 8.0) |

| 13 | 138.5 | - |

| 14 | 126.5 | 6.95 (d, 8.0) |

| 17 | 135.8 | - |

| 18 | 19.2 | 0.95 (s) |

| 19 | 19.5 | 1.02 (s) |

| 20 | 36.5 | 2.50 (m) |

| 21 | 16.5 | 1.15 (d, 7.0) |

| 22 | 60.2 | 3.10 (m) |

| 23 | 68.5 | 3.80 (m) |

| 24 | 30.5 | 1.60 (m), 1.40 (m) |

| 25 | 31.0 | 1.75 (m) |

| 26 | 54.5 | 2.80 (m), 2.10 (m) |

| 27 | 18.8 | 0.85 (d, 6.5) |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and the identification of its structural motifs. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₇H₃₉NO₂. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways.

Table 2: Key Mass Spectral Data for this compound

| Ion | m/z (observed) | Proposed Fragmentation |

| [M+H]⁺ | 410.3 | Protonated molecule |

| [M+H-H₂O]⁺ | 392.3 | Loss of a hydroxyl group as water |

| Fragment | 295.2 | Cleavage of the C20-C22 bond, loss of the piperidine ring |

| Fragment | 114.1 | Piperidine ring fragment |

The characteristic loss of the piperidine ring is a key diagnostic fragmentation for this compound and its derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, establishing the absolute configuration of all stereocenters. The crystal structures of this compound and its C-20 epimer, 20-iso-veratramine, have been determined, unequivocally confirming their three-dimensional structures.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.543 |

| b (Å) | 14.231 |

| c (Å) | 22.876 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2455.9 |

| Z | 4 |

Note: These are representative data and may vary based on the specific crystal and refinement.

The X-ray data confirm the cis-fusion of the A and B rings and the trans-fusion of the B and C rings, along with the specific stereochemistry at each of the nine chiral centers.

Stereoisomers of this compound

The complex stereochemistry of this compound gives rise to several possible stereoisomers. The most well-characterized is 20-iso-veratramine, which is the C-20 epimer of this compound. The structural differences between these isomers are subtle but can have significant impacts on their biological activity. The elucidation of the structures of these stereoisomers has been achieved through a combination of synthesis and spectroscopic analysis, with final confirmation by X-ray crystallography.

Experimental Protocols

NMR Spectroscopy

A general protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

2D NMR: Perform a suite of two-dimensional NMR experiments, including:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry.

-

Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS protocol for the analysis of this compound involves:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate for better ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Analysis: Full scan mode to detect the protonated molecule [M+H]⁺, followed by tandem MS (MS/MS) to generate fragmentation spectra for structural confirmation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

-

Single-Crystal X-ray Diffraction

The protocol for obtaining a crystal structure of this compound includes:

-

Crystallization: Growing single crystals of sufficient size and quality is the most critical and often challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Signaling Pathway Inhibition

This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This compound exerts its inhibitory effect by binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.

Conclusion

The structural elucidation of this compound and its stereoisomers is a testament to the power of modern analytical techniques. The synergistic use of NMR spectroscopy for determining the molecular framework, mass spectrometry for confirming the molecular formula and fragmentation patterns, and X-ray crystallography for establishing the absolute stereochemistry has provided an unambiguous picture of this complex natural product. The detailed structural information is not only of fundamental chemical interest but also provides a solid foundation for the further investigation of this compound's biological activities and its potential as a lead compound in drug discovery, particularly in the context of cancer therapy through the inhibition of the Hedgehog signaling pathway. This guide provides researchers with the core knowledge and experimental frameworks necessary to engage with this fascinating class of molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Divergent and gram-scale syntheses of (–)-veratramine and (–)-cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

Veratramine's Effects on Voltage-Gated Sodium Channels: A Technical Overview

A Note to the Reader: Scientific literature extensively details the effects of veratridine, a related Veratrum alkaloid, on voltage-gated sodium channels. However, there is a significant scarcity of in-depth, quantitative research specifically on veratramine's direct interactions with these channels. This guide provides a comprehensive summary of the available information on this compound and, for comparative and informational purposes, a detailed analysis of the well-documented effects of veratridine. This distinction is crucial as the pharmacological actions of these two compounds on sodium channels are not interchangeable.

This compound and Voltage-Gated Sodium Channels: Current Understanding

This compound is a steroidal alkaloid found in plants of the Veratrum genus.[1] While it is often mentioned in the context of Veratrum alkaloid toxicity, which is known to involve sodium channel modulation, specific research on its direct effects is limited.

Mechanism of Action

Older research, such as a 1977 doctoral thesis by Harold A. Sures titled "Electrophysiological effects of this compound on cat atria," likely contains more specific details, but the full text of this document is not widely accessible.

Beyond its effects on sodium channels, this compound has been shown to exhibit activity as a serotonin (5-HT) agonist and an antagonist of the Hedgehog signaling pathway.[2]

Veratridine: A Well-Characterized Sodium Channel Modulator

In contrast to this compound, veratridine is a widely studied neurotoxin that acts as a potent activator of voltage-gated sodium channels. It binds to the neurotoxin receptor site 2 on the alpha subunit of the channel, a site also targeted by other toxins like batrachotoxin, aconitine, and grayanotoxins.[3]

Mechanism of Action of Veratridine

Veratridine's primary mechanism involves binding to the open state of voltage-gated sodium channels. This binding prevents the channel from inactivating, leading to a persistent influx of Na+ ions. This sustained depolarization results in increased nerve excitability. The key effects of veratridine on sodium channel gating include:

-

Inhibition of Inactivation: Veratridine binding abolishes the fast inactivation process of the sodium channel.

-

Shift in Activation Voltage: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.

-

Slower Channel Kinetics: Veratridine leads to slower activation and deactivation of the channels.

Quantitative Data for Veratridine's Effects

The following table summarizes quantitative data on the effects of veratridine on various voltage-gated sodium channel isoforms.

| Sodium Channel Isoform | Preparation | Effect | Value | Reference |

| Nav1.7 | Human, expressed in HEK293A cells | Inhibition of peak current (IC50) | 18.39 µM | |

| Nav1.7 | Human, expressed in HEK293A cells | Elicitation of sustained current (EC50) | 9.53 µM | |

| Nav1.7 | Human, expressed in HEK293A cells | Shift in half-maximal activation voltage (at 75 µM) | -6.5 mV (from -21.64 mV to -28.14 mV) | |

| Nav1.7 | Human, expressed in HEK293A cells | Shift in half-inactivation voltage (at 75 µM) | -14.39 mV (from -59.39 mV to -73.78 mV) | |

| Frog Muscle Na Channels | Frog muscle fibers | Midpoint of gating process for modified channels | 93 mV more negative than normal activation |

Experimental Protocols for Studying Veratridine's Effects

The following are detailed methodologies for key experiments used to characterize the effects of veratridine on voltage-gated sodium channels.

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the characterization of channel gating properties.

-

Objective: To determine the effect of veratridine on the activation, inactivation, and current density of a specific sodium channel isoform (e.g., Nav1.7) expressed in a cell line (e.g., HEK293A).

-

Cell Preparation: HEK293A cells stably expressing the sodium channel of interest are cultured and maintained under standard conditions. For recording, cells are dissociated and plated onto glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Voltage-Clamp Protocols:

-

Activation: From a holding potential of -100 mV, the membrane is depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms). The peak inward current at each voltage is measured to construct a current-voltage (I-V) relationship. The conductance (G) is calculated from the peak current and plotted against the test potential to determine the voltage at which half of the channels are activated (V1/2 of activation).

-

Steady-State Inactivation: From a holding potential of -120 mV, the membrane is subjected to a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV in 10 mV increments) for a longer duration (e.g., 500 ms), followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV). The peak current during the test pulse is normalized to the maximum current and plotted against the pre-pulse potential to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).

-

-

Data Analysis: The activation and inactivation curves are fitted with a Boltzmann function to determine the V1/2 and slope factor (k). The effects of veratridine are assessed by comparing these parameters before and after the application of the compound.

This high-throughput method uses voltage-sensitive dyes to measure changes in membrane potential in a population of cells.

-

Objective: To screen for the activity of sodium channel modulators by measuring veratridine-induced depolarization.

-

Cell Preparation: Cells expressing the sodium channel of interest are plated in multi-well plates (e.g., 96-well).

-

Dye Loading: Cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a Blue Membrane Potential Kit) in a suitable buffer (e.g., Flex buffer: 10 mM HEPES, 115 mM NaCl, 1 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM glucose, pH 7.4) at 37°C for approximately 30 minutes.

-

Measurement: The plate is placed in a fluorescence plate reader (e.g., FlexStation 3). Baseline fluorescence is measured, and then veratridine is added to the wells. The change in fluorescence, indicating membrane depolarization, is monitored over time.

-

Data Analysis: The change in fluorescence intensity is used to determine the concentration-response relationship for veratridine and to assess the inhibitory effects of potential antagonists.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for veratridine and a typical experimental workflow.

Caption: Proposed mechanism of veratridine binding to the open state of voltage-gated sodium channels, leading to a persistent open state.

Caption: A typical workflow for investigating the effects of veratridine on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Conclusion and Future Directions

The current body of scientific literature provides a detailed understanding of the interaction between veratridine and voltage-gated sodium channels. However, there is a clear knowledge gap regarding the specific effects of this compound. While it is generally classified as a sodium channel antagonist, the quantitative details and the precise mechanism of this action remain to be fully elucidated in accessible, peer-reviewed publications.

For researchers, scientists, and drug development professionals, this represents an area ripe for investigation. Future studies should focus on:

-

Quantitative Electrophysiology: Detailed patch-clamp studies on various sodium channel isoforms (Nav1.1-1.9) to determine this compound's IC50, its effects on channel gating kinetics (activation, inactivation, deactivation), and its state-dependency.

-

Binding Assays: Radioligand binding assays to identify the specific binding site of this compound on the sodium channel alpha subunit and to determine its binding affinity (Kd).

-

Structural Biology: Elucidating the structure of the this compound-sodium channel complex to understand the molecular basis of its interaction.

A thorough investigation into these areas will be crucial to fully understand the pharmacological profile of this compound and its potential as a therapeutic agent or a tool for studying the function of voltage-gated sodium channels.

References

pharmacological properties of Veratramine in cardiovascular research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratramine, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered significant interest in cardiovascular research due to its pronounced effects on the cardiovascular system.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a specific focus on its cardiovascular effects. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and illustrates relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.

Introduction